molecular formula C18H30IN B8614977 N,N-Dihexyl-4-iodoaniline CAS No. 90134-09-1

N,N-Dihexyl-4-iodoaniline

Cat. No.: B8614977
CAS No.: 90134-09-1
M. Wt: 387.3 g/mol
InChI Key: GHTRYGWOSLLAQG-UHFFFAOYSA-N
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Description

Significance and Research Context of Para-Substituted Iodoanilines in Contemporary Chemical Synthesis

Para-substituted iodoanilines are a class of organic compounds that play a crucial role in modern chemical synthesis. The presence of an iodine atom at the para position of the aniline (B41778) ring provides a reactive site for a multitude of chemical reactions. The carbon-iodine bond is relatively weak, making these compounds excellent substrates for various cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netwiley-vch.de These reactions, often catalyzed by transition metals like palladium, are indispensable tools in the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.com

The amino group in iodoanilines can be functionalized, and its electron-donating nature can influence the reactivity of the aromatic ring. This dual functionality allows for sequential and diverse chemical modifications. For instance, the amino group can be alkylated, as in the case of N,N-dihexyl-4-iodoaniline, to enhance solubility and modify electronic properties. The specific substitution pattern of iodoanilines, including the nature and position of other substituents on the aromatic ring, can significantly impact their reactivity and the properties of the resulting products. mdpi.com

This compound as a Pivotal Building Block and Intermediate in Advanced Organic Transformations

This compound stands out as a particularly useful building block due to the combination of its reactive iodide and its long-chain alkyl groups on the nitrogen atom. The dihexylamino group imparts increased solubility in organic solvents, which is highly advantageous for solution-phase synthesis and processing of materials. acs.org

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. bohrium.comnih.gov In these transformations, the iodine atom is readily replaced by other functional groups, allowing for the construction of more complex molecular architectures. For example, it can be coupled with terminal alkynes in Sonogashira reactions to form substituted alkynes, which are themselves versatile intermediates. bohrium.comrsc.org

A notable synthesis of this compound involves the reaction of 4-iodoaniline (B139537) with 1-iodohexane (B118524) in the presence of a base like sodium carbonate. nih.gov This straightforward preparation makes it an accessible starting material for a wide range of synthetic endeavors.

Table 1: Synthesis of this compound

Reactants Reagents Conditions Product Yield Reference
4-iodoaniline, 1-iodohexane Sodium Carbonate, DMF 95 °C, 20 h This compound 72.4% nih.gov

This interactive table summarizes the synthesis of this compound as reported in the literature.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is diverse, spanning several key areas of organic chemistry and materials science.

Organic Electronics and Photonics: A significant application of this compound is in the synthesis of π-conjugated polymers and molecules for organic electronic devices. acs.orgresearchgate.net The electron-donating dihexylamino group, when incorporated into a larger conjugated system, can modulate the electronic properties, such as the HOMO-LUMO gap, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netgoogle.com For example, it has been used as a precursor for synthesizing donor-acceptor chromophores and polymers with low bandgap energies. researchgate.net

Fluorescent Probes and Sensors: this compound has been utilized in the creation of fluorescent solvatochromic dyes. nih.govgoogle.com These dyes exhibit changes in their fluorescence properties depending on the polarity of the solvent, making them useful as probes for studying local environments in chemical and biological systems.

Synthesis of Complex Organic Molecules: The compound serves as a key intermediate in the multi-step synthesis of complex organic structures, such as substituted indoles and carbazoles. bohrium.comnih.govacs.org The ability to introduce various substituents through cross-coupling reactions at the iodo-position makes it a versatile tool for building molecular libraries for drug discovery and other applications. nih.gov For instance, it has been used in the synthesis of alleno-acetylenic scaffolds with unique chiroptical properties. ethz.ch

Materials Science: The incorporation of the dihexylamino aniline moiety into larger molecular frameworks can lead to materials with interesting properties. For example, it has been a component in the synthesis of porphyrin-based conjugated materials and Aviram-Ratner type dyads for molecular electronics. google.comcsic.es

Table 2: Key Research Applications of this compound

Research Area Specific Application Reference
Organic Electronics Synthesis of π-conjugated polymers and donor-acceptor chromophores. acs.orgresearchgate.net
Fluorescent Probes Development of solvatochromic dyes. nih.govgoogle.com
Complex Molecule Synthesis Intermediate for substituted indoles, carbazoles, and alleno-acetylenic scaffolds. bohrium.comnih.govacs.orgethz.ch
Materials Science Component in porphyrin-based materials and molecular electronics. google.comcsic.es

This interactive table highlights the diverse research areas where this compound is applied.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90134-09-1

Molecular Formula

C18H30IN

Molecular Weight

387.3 g/mol

IUPAC Name

N,N-dihexyl-4-iodoaniline

InChI

InChI=1S/C18H30IN/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(19)12-14-18/h11-14H,3-10,15-16H2,1-2H3

InChI Key

GHTRYGWOSLLAQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)I

Origin of Product

United States

Advanced Chemical Transformations and Reactivity Profiles of N,n Dihexyl 4 Iodoaniline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For N,N-Dihexyl-4-iodoaniline, the carbon-iodine bond is the reactive site, readily undergoing oxidative addition to a palladium(0) complex, which initiates the catalytic cycle. The electron-donating dihexylamino group enhances the reactivity of the aryl iodide, facilitating this initial step.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron compound with an organohalide. organic-chemistry.orgsemanticscholar.org this compound serves as the organohalide component in these transformations.

To participate in a Suzuki-Miyaura coupling as the nucleophilic partner, this compound must first be converted into an organoboron reagent. The most common method for this transformation is the Miyaura borylation reaction. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of the aryl iodide with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. researchgate.net

The resulting product, N,N-dihexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is an air-stable arylboronic ester. researchgate.net This compound can be isolated, purified, and stored before its use in subsequent Suzuki-Miyaura cross-coupling reactions. The reaction tolerates a wide variety of functional groups and proceeds under mild conditions.

Table 1: Representative Conditions for Miyaura Borylation of this compound

ParameterCondition
Aryl Halide This compound
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)
Catalyst PdCl₂(dppf) (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
Base Potassium Acetate (KOAc)
Solvent Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane
Temperature 80-100 °C

Note: This table represents typical conditions for the Miyaura borylation of aryl iodides and is applicable to the specified substrate based on established chemical principles.

The primary application of the Suzuki-Miyaura coupling of this compound and its boronate derivatives is in the synthesis of biaryl and heterobiaryl compounds. organic-chemistry.org These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

In a typical reaction, this compound is coupled with a pre-formed aryl- or heteroarylboronic acid (or its ester derivative) to yield a substituted biaryl. Alternatively, the boronate ester derived from this compound can be coupled with a different aryl or heteroaryl halide. The electron-rich nature of the N,N-dihexylamino group can influence the choice of catalyst and reaction conditions to achieve optimal yields.

Table 2: Illustrative Suzuki-Miyaura Coupling for Biaryl Synthesis

ParameterCondition
Organohalide This compound
Organoboron Reagent Phenylboronic Acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Base Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)
Solvent System Toluene/Ethanol/Water or 1,4-Dioxane/Water
Temperature 80-110 °C

Note: This table outlines a general protocol for the Suzuki-Miyaura coupling of electron-rich aryl iodides, applicable for the synthesis of 4-(N,N-dihexylamino)biphenyl.

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov this compound is an excellent substrate for this reaction, leading to the formation of arylalkynes, which are valuable building blocks for more complex conjugated systems.

The coupling of this compound with a terminal alkyne, such as phenylacetylene, yields a disubstituted alkyne where the N,N-dihexylanilino group is directly conjugated with the alkyne and the second substituent. rsc.org These conjugated structures are of significant interest due to their photophysical properties.

Furthermore, this methodology can be extended to the synthesis of polymers. Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers with applications in organic electronics. researchgate.net The Sonogashira polycondensation of a diiodo monomer with a diethynyl monomer is a common route to these materials. While this compound is a mono-iodinated compound, it serves as a model for the reactivity of related diiodo-aniline monomers used in such polymerizations. The long hexyl chains are often incorporated to ensure the solubility of the resulting rigid-rod polymers in common organic solvents.

The classic Sonogashira coupling protocol employs a dual catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst, typically in the presence of an amine base. nih.gov The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt activates the terminal alkyne.

For electron-rich aryl iodides like this compound, standard catalyst systems are generally effective. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄, with copper(I) iodide (CuI) as the co-catalyst. organic-chemistry.org The amine (e.g., triethylamine (B128534) or diisopropylamine) serves as both the base and, in many cases, the solvent. In recent years, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). pitt.edu These systems often rely on specific palladium catalysts and different bases.

Table 3: Typical Catalyst Systems for Sonogashira Coupling of this compound

Catalyst SystemComponentsBase/SolventNotes
Classic System PdCl₂(PPh₃)₂, Copper(I) Iodide (CuI)Triethylamine (TEA) and/or Tetrahydrofuran (THF)Widely used, efficient for aryl iodides.
Copper-Free System Pd(OAc)₂, Triphenylphosphine (PPh₃)Tetrabutylammonium Fluoride (TBAF) or PiperidineAvoids Glaser homocoupling of the alkyne. organic-chemistry.orgpitt.edu

Note: This table presents common catalyst systems for the Sonogashira coupling of aryl iodides. The choice of system depends on the specific alkyne and desired reaction conditions.

Other Palladium-Mediated C-X Cross-Coupling Reactions (e.g., C-N)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of various carbon-heteroatom (C-X) bonds. The carbon-iodine bond in this compound is an excellent handle for such transformations.

One of the most significant C-N cross-coupling reactions is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction facilitates the formation of a new carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org For a substrate like this compound, a hypothetical Buchwald-Hartwig amination would involve its reaction with a primary or secondary amine, leading to the synthesis of a more complex unsymmetrical N,N,N'-trialkyl- or N,N-dialkyl-N'-aryl-1,4-phenylenediamine derivative. The choice of phosphine-based ligands is critical for the success of these reactions, with sterically hindered and electron-rich ligands often providing the best results. acs.org

Hypothetical Reaction Scheme for Buchwald-Hartwig Amination:

Reactant 1Reactant 2Catalyst SystemProduct
This compoundR¹R²NHPd₂(dba)₃, Ligand, BaseN,N-Dihexyl-N'-(R¹R²)-benzene-1,4-diamine

Copper-Catalyzed Reaction Systems

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classic and still widely used method for the formation of C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org These reactions are often considered a cost-effective alternative to palladium-catalyzed methods. nih.govbeilstein-journals.org

In the context of this compound, a copper-catalyzed N-arylation (a type of Ullmann condensation) would involve the coupling of the aryl iodide with an amine, an amide, or a nitrogen-containing heterocycle. wikipedia.orgresearchgate.net These reactions typically require a copper(I) salt, a ligand (such as a diamine or an amino acid), and a base, often at elevated temperatures. organic-chemistry.org The product would be a substituted N,N-dihexyl-4-aminoaniline derivative. The use of microwave irradiation has been shown to accelerate these types of couplings. mdpi.com

Hypothetical Reaction Scheme for Ullmann Condensation:

Reactant 1Reactant 2Catalyst SystemProduct
This compoundR¹R²NHCuI, Ligand, BaseN,N-Dihexyl-N'-(R¹R²)-benzene-1,4-diamine

Radical-Mediated Chemical Transformations

The carbon-iodine bond in aryl iodides is susceptible to homolytic cleavage under various conditions, leading to the formation of an aryl radical. This reactive intermediate can then participate in a range of chemical transformations.

Single Electron Transfer Processes

Single Electron Transfer (SET) from a suitable donor (photocatalyst, metal, or electrochemical source) to an aryl iodide like this compound can initiate the formation of a radical anion, which can then fragment to produce an aryl radical and an iodide anion. This aryl radical can be trapped by various radical acceptors or participate in hydrogen atom abstraction to yield N,N-dihexylaniline. Photoinduced SET processes, often employing photoredox catalysts, have become a powerful tool for generating aryl radicals under mild conditions. d-nb.info

Cyclization Reactions Involving Aryl Radicals

If this compound were modified to contain an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), the initially formed aryl radical could undergo an intramolecular cyclization reaction. nsf.govresearchgate.net This is a powerful strategy for the synthesis of various heterocyclic and carbocyclic ring systems. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific reaction conditions.

Oxidative Transformations and Ring Annulation Reactions

The electron-rich N,N-dialkylaniline moiety is susceptible to oxidation, which can lead to a variety of products, including the formation of new rings.

Phenazine (B1670421) Synthesis via Manganese Dioxide Oxidation

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and material properties. nih.gov One synthetic route to phenazines involves the oxidative coupling of anilines. While there are no specific reports on the use of this compound for this purpose, the general principle involves the oxidation of an aniline (B41778) derivative.

Manganese dioxide (MnO₂) is a common and effective oxidizing agent for various organic transformations, including the oxidation of anilines and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgresearchgate.netutb.czrsc.org A hypothetical synthesis of a phenazine derivative from this compound would likely require a multi-step sequence. For instance, the dimerization of two molecules of an aniline precursor followed by an oxidative cyclization could, in principle, lead to a phenazine core. A more plausible route might involve the coupling of an o-phenylenediamine (B120857) with a catechol derivative, followed by oxidation. A regioselective synthesis of substituted phenazines has been achieved through a sequence involving Buchwald-Hartwig amination followed by a tandem catalytic reduction and oxidative cyclization. nih.gov

It is important to note that the direct oxidation of this compound with manganese dioxide would likely lead to a complex mixture of products due to the presence of multiple reactive sites, including the aniline nitrogen, the alkyl chains, and the potential for oxidative coupling at the aromatic ring.

Functional Group Interconversions and Further Derivatization

The synthetic utility of this compound lies in the reactivity of its two primary functional groups: the carbon-iodine (C-I) bond on the aromatic ring and the dihexylamino group. The C-I bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The dihexylamino group, while generally stable, can influence the electronic properties of the aromatic ring and may participate in certain transformations. This section details the key derivatization strategies for this compound, focusing on well-established organometallic transformations.

The iodinated aromatic core of this compound serves as a versatile platform for molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The electron-donating nature of the dihexylamino group can influence the reactivity of the C-I bond, generally enhancing its susceptibility to oxidative addition in catalytic cycles.

A notable derivatization is the Horner-Wadsworth-Emmons olefination of the corresponding aldehyde, p-dihexylaminobenzaldehyde, to form stilbene (B7821643) derivatives. For instance, the synthesis of N,N-Dihexyl-4-[2-(4-nitro-phenyl)vin-yl]aniline has been reported through this method, showcasing a pathway for extending the conjugation of the aromatic system. nih.gov

While specific literature on the derivatization of this compound is not extensively detailed, its reactivity can be inferred from the well-established transformations of analogous iodoanilines. The following subsections outline the principal cross-coupling reactions applicable to this substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, with aryl halides being common starting materials. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net For this compound, a Suzuki coupling would introduce a new aryl, heteroaryl, vinyl, or alkyl substituent at the 4-position of the aniline ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Coupling PartnerCatalystLigandBaseSolventTemperature (°C)
Arylboronic acidPd(OAc)₂ or Pd(PPh₃)₄PPh₃ or SPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110
Heteroarylboronic acidPd₂(dba)₃XPhosK₃PO₄1,4-Dioxane100
Vinylboronic acidPdCl₂(dppf)dppfNa₂CO₃THF/H₂O60-80
Alkylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100

This table presents generalized conditions and specific optimization would be required for this compound.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.orgprinceton.edu This reaction would allow for the introduction of a vinyl group at the 4-position of this compound, leading to the formation of stilbene-like structures. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, often favoring the trans-isomer.

Table 2: Typical Conditions for the Heck-Mizoroki Reaction with Aryl Iodides

Alkene Coupling PartnerCatalystLigandBaseSolventTemperature (°C)
AcrylatesPd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-120
StyrenesPd(OAc)₂None or PPh₃Et₃NDMF100
Unactivated AlkenesPd(OAc)₂P(o-tol)₃Ag₂CO₃ or K₂CO₃Toluene110

This table provides illustrative conditions; actual parameters may vary for this compound.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. For this compound, this would result in the formation of a 4-alkynyl-N,N-dihexylaniline derivative, which are valuable intermediates for the synthesis of more complex molecules and conjugated materials.

Table 3: Common Conditions for Sonogashira Coupling of Aryl Iodides

Alkyne Coupling PartnerPalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N or PiperidineTHF or DMF25-70
Alkyl AlkynesPd(PPh₃)₄CuIEt₃NDMF50-100
Silyl-protected AlkynesPd(OAc)₂/PPh₃CuIi-Pr₂NHToluene60-80

This table outlines general conditions that would likely require optimization for the specific substrate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of a new carbon-nitrogen bond. wikipedia.orgnih.govacsgcipr.orgresearchgate.netrsc.orgresearchgate.net While this compound already possesses a tertiary amine, this reaction could be employed if the dihexylamino group were to be replaced or if the starting material was a di-iodinated aniline, allowing for selective functionalization. More relevantly, the reverse reaction, the amination of an aryl halide with a derivative of N,N-dihexylaniline, showcases the utility of this class of compounds.

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Amine Coupling PartnerPalladium CatalystLigandBaseSolventTemperature (°C)
Primary AminesPd₂(dba)₃BINAP or XantphosNaOt-Bu or K₃PO₄Toluene or Dioxane80-110
Secondary AminesPd(OAc)₂RuPhos or DavePhosCs₂CO₃ or LiHMDSToluene100-120
AnilinesPd(OAc)₂BrettPhosNaOt-BuToluene100

These conditions are for the general reaction and would need to be adapted for specific substrates.

Other Derivatization Reactions

Beyond palladium-catalyzed couplings, other transformations can be envisioned for this compound.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. While largely supplanted by the more versatile palladium-catalyzed methods, it can still be a useful transformation, particularly for the formation of diaryl ethers or thioethers.

The iodo-substituent can be converted into a more reactive organometallic species through metal-halogen exchange. Reaction with magnesium would form the corresponding Grignard reagent, while treatment with an organolithium reagent such as n-butyllithium would yield the aryllithium species. These highly nucleophilic intermediates can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups.

Applications in Advanced Materials Science and Organic Electronics

Development of Organic Electronic Materials

The N,N-dihexylaniline moiety is a common building block for a variety of organic electronic materials due to its strong electron-donating nature. This characteristic is crucial for creating molecules with efficient charge generation and transport properties, which are essential for the functioning of various electronic devices.

While not directly used as a sensitizer, N,N-Dihexyl-4-iodoaniline is a vital precursor in the synthesis of triarylamine-based organic dyes for DSSCs. The triarylamine unit acts as the electron donor in the common Donor-π-Acceptor (D-π-A) structure of these dyes. The N,N-dihexylaniline core is often functionalized through reactions at the iodo position to extend the π-conjugation and attach the acceptor group, which is responsible for anchoring the dye to the semiconductor (e.g., TiO₂) surface and injecting electrons.

The synthesis of various triarylamine-based dyes often starts from precursors like 4-(diphenylamino)benzaldehyde, which can be brominated and subsequently used in cross-coupling reactions to build the final dye structure. nih.gov The presence of long alkyl chains, such as the hexyl groups in this compound, is crucial for improving the solubility of the dyes in organic solvents and preventing aggregation on the semiconductor surface, which can lead to higher power conversion efficiencies.

For instance, triarylamine-substituted quinoxaline (B1680401) push-pull dyes have been synthesized for DSSC applications, where the triarylamine serves as the electron-donating unit. tubitak.gov.tr The synthesis of these complex dyes often involves palladium-catalyzed cross-coupling reactions where an iodo- or bromo-substituted aniline (B41778) derivative would be a key starting material.

In the field of organic photovoltaics (OPVs), this compound serves as a precursor for the synthesis of hole-transporting materials (HTMs). The electron-rich nature of the dihexylaniline core is beneficial for facilitating the transport of holes to the electrode. The iodo-group allows for the extension of the molecular structure through various coupling reactions to create larger, more complex molecules with tailored energy levels to match the active layer of the solar cell.

While specific examples detailing the direct use of this compound for OPV HTMs are not prevalent in the provided search results, the synthesis of novel electron-rich small molecules for this purpose, such as those containing silafluorene cores with arylamine side groups, highlights the importance of arylamine building blocks. researchgate.net The synthesis of such materials often relies on coupling reactions where an iodo-functionalized aniline would be a logical starting material.

The application of this compound in the context of organic light-emitting diodes (OLEDs) is primarily as a precursor for the synthesis of hole-transporting or emissive materials. The dihexylaniline moiety can be incorporated into larger molecular structures to enhance hole injection and transport from the anode to the emissive layer. The solubility imparted by the hexyl chains is also advantageous for the solution-based processing of OLEDs. The iodo-functional group provides a convenient handle for synthetic chemists to build up the complex molecular architectures required for efficient OLED materials through cross-coupling reactions.

This compound is a valuable precursor for the synthesis of push-pull chromophores with significant second-order nonlinear optical (NLO) properties. The N,N-dihexylamino group acts as a potent electron donor, which, when connected to a strong electron acceptor through a π-conjugated bridge, can lead to a large molecular hyperpolarizability (β).

A notable example is the synthesis of N,N-Dihexyl-4-[2-(4-nitrophenyl)vinyl]aniline. nih.gov This compound is a classic D-π-A chromophore where the dihexylamino group is the donor, the nitrophenyl group is the acceptor, and the vinyl bridge provides the π-conjugation. The synthesis of this molecule can be achieved through a Horner-Wadsworth-Emmons reaction between p-dihexylaminobenzaldehyde and diethyl p-nitrobenzylphosphonate. The planarity of the molecule and the short aniline C-N bond lengths indicate strong electronic coupling across the stilbene (B7821643) unit, which is a key factor for high NLO activity. nih.gov

Table 1: Selected Bond Lengths and Torsion Angles for N,N-Dihexyl-4-[2-(4-nitrophenyl)vinyl]aniline nih.gov

ParameterMolecule AMolecule B
Aniline C-N bond length (Å)1.385 (3)1.378 (3)
Torsion angle between planar subunits (°)< 4.9 (4) (except for one alkyl chain at 26.2 (4))< 4.9 (4) (except for one alkyl chain at -6.0 (4))

This data is based on the crystallographic information for the two independent molecules found in the asymmetric unit.

Surface Functionalization of Advanced Materials

Derivatives of this compound can be employed for the surface functionalization of various materials. The aniline nitrogen can be used as a point of attachment, or the molecule can be further functionalized at the iodo-position to introduce specific anchoring groups. For instance, creating molecules with catecholamine functionalities derived from N,N-dihexylaniline could allow for their adhesion to a wide range of surfaces. nih.gov This approach could be used to modify the surface properties of materials, such as their work function or hydrophobicity, for applications in electronics or biocompatible coatings.

Covalent Grafting onto Graphene Oxide

The covalent functionalization of graphene oxide (GO) is a critical step in tailoring its properties for specific applications. While direct studies on the grafting of this compound onto GO are not extensively documented, the principles of such a reaction can be inferred from the successful functionalization of GO with structurally similar molecules. A notable example is the use of 4-iodophenylhydrazine (B78305) to synthesize nitrogen and iodine co-functionalized and reduced graphene (NI-rGO). researchgate.net In this process, the hydrazine (B178648) group reacts with the oxygen-containing functional groups on the GO surface, leading to the covalent attachment of the iodo-phenyl moiety. researchgate.net

This process suggests a viable pathway for the covalent grafting of this compound onto GO. The amino group of the aniline could similarly react with the epoxy or carboxyl groups on the GO surface, forming a stable covalent bond. The presence of the dihexyl chains would be anticipated to enhance the dispersibility of the functionalized graphene oxide in organic solvents, a crucial factor for its incorporation into polymer composites and for solution-based processing of electronic devices. researchgate.net The iodine atom, in turn, provides a reactive site for further post-functionalization, enabling the attachment of other molecular entities to the graphene sheet.

Table 1: Comparison of Functionalization Methods for Graphene Oxide

Functionalization MethodReagent ExampleBonding TypeKey Advantages
Covalent Functionalization4-iodophenylhydrazineCovalentHigh stability, versatile for further modification. researchgate.netresearchgate.net
Non-covalent FunctionalizationPyrene derivativesπ-π stackingPreserves the electronic structure of graphene.

The covalent attachment of molecules like this compound is a versatile strategy to modify the chemical and physical properties of graphene oxide, paving the way for its use in a wide array of applications, from nanoelectronics to advanced composite materials. researchgate.net

Surface Modification of Diamond Films

Diamond films, with their exceptional physical and electronic properties, are promising materials for a variety of advanced applications. The ability to chemically modify their surfaces is key to unlocking their full potential. The covalent grafting of organic molecules, such as those from the aniline family, can alter the surface energy, electronic properties, and biocompatibility of diamond films.

One established method for the covalent modification of diamond surfaces is through the electrochemical reduction of aryl diazonium salts. nih.gov This technique has been successfully employed to graft nitrophenyl layers onto boron-doped single-crystalline diamond surfaces. nih.gov While not a direct example of this compound, this demonstrates the feasibility of attaching aniline-like molecules to diamond. In a similar vein, it is conceivable that this compound could be converted to its corresponding diazonium salt and subsequently grafted onto a diamond surface.

Another approach involves the direct chemical modification of the diamond surface. For instance, amido groups have been successfully attached to the surface of diamond films, as confirmed by X-ray photoelectron spectroscopy (XPS). researchgate.net This indicates that nitrogen-containing functional groups can be covalently bonded to the diamond lattice. The amino group of this compound could potentially undergo a similar reaction, leading to a dihexyl-iodophenyl functionalized diamond surface. The dihexyl groups would likely render the diamond surface more hydrophobic, while the iodo-phenyl group could serve as a handle for further chemical transformations.

Table 2: Techniques for Diamond Surface Modification

Modification TechniqueReagent TypeResulting Surface Functionality
Electrochemical GraftingAryl diazonium saltsCovalently bonded aryl layers. nih.gov
Chemical ModificationAminesAmido group functionalization. researchgate.net

The functionalization of diamond films with molecules like this compound opens up possibilities for creating novel interfaces for electronic devices, sensors, and biocompatible coatings.

Functionalization of Polymeric Resins for Sensing Applications

The development of chemical sensors is a rapidly advancing field, with conducting polymers playing a pivotal role. Polyaniline (PANI) and its derivatives are particularly attractive due to their environmental stability, straightforward synthesis, and tunable conductivity. The properties of these polymers can be finely tuned by modifying the aniline monomer prior to polymerization. nih.govresearchgate.netrsc.org

The incorporation of this compound as a comonomer in the synthesis of polyaniline-based resins is a promising strategy for creating novel sensing materials. The long alkyl (dihexyl) chains would significantly enhance the solubility of the resulting polymer in common organic solvents, facilitating the fabrication of thin films for sensor devices. nih.gov The presence of the iodine atom introduces a site for post-polymerization modification, allowing for the attachment of specific recognition elements for targeted analytes.

The sensing mechanism of such functionalized polymers often relies on changes in their conductivity upon exposure to an analyte. doaj.org For example, peptide-functionalized conducting polymer nanojunction arrays have been shown to detect heavy metal ions in water at parts-per-trillion levels. researchgate.net The conformational changes in the polymer backbone, induced by the binding of the analyte to the functional groups, lead to a measurable change in the electrical resistance of the sensor.

Table 3: Impact of Monomer Modification on Polyaniline Sensor Properties

Monomer ModificationEffect on Polymer PropertyApplication in Sensing
Alkyl SubstitutionIncreased solubility. nih.govFacile fabrication of sensor films.
Functional Group IncorporationSpecific analyte recognition.High selectivity and sensitivity.

By strategically designing the chemical structure of the aniline monomer, such as with this compound, it is possible to create polymeric resins with tailored properties for highly sensitive and selective chemical sensing applications.

Precursors for Polymer Synthesis and Macromolecular Engineering

This compound serves as a functional monomer that can be utilized in the synthesis of novel polymers with tailored properties. The presence of the iodo-substituent on the aromatic ring opens up possibilities for various polymerization techniques that are not accessible with unsubstituted aniline. For instance, the carbon-iodine bond can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are powerful tools for the synthesis of conjugated polymers. These polymers are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, iodoaniline derivatives can undergo in-situ chemical polymerization to form nanocomposites. researchgate.net For example, aniline and 2-iodoaniline (B362364) have been polymerized in the presence of modified montmorillonite (B579905) clay to create conducting polymer-clay nanocomposites. researchgate.net This approach could be extended to this compound to produce novel nanocomposite materials with enhanced thermal and mechanical properties, as well as tailored electronic conductivity. The dihexyl groups would again play a crucial role in ensuring good dispersion and interfacial adhesion between the polymer and the nanofiller.

In the realm of macromolecular engineering, the ability to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions is paramount. rsc.org While the direct controlled polymerization of this compound has not been extensively reported, the principles of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could potentially be adapted. The iodo-substituent might serve as a site for initiating such controlled polymerization processes, enabling the synthesis of block copolymers and other complex macromolecular architectures.

Table 4: Polymerization Methods Utilizing Iodoaniline Derivatives

Polymerization MethodMonomer ExampleResulting Polymer TypePotential Applications
Cross-Coupling PolymerizationDihaloaromaticsConjugated PolymersOrganic Electronics
In-situ Chemical PolymerizationAniline, 2-iodoanilinePolymer NanocompositesAdvanced Materials researchgate.net

The versatility of this compound as a monomer and precursor makes it a valuable component in the toolbox of polymer chemists and materials scientists for the creation of next-generation functional materials.

Computational and Theoretical Investigations of N,n Dihexyl 4 Iodoaniline and Its Derivatives

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules. For aniline (B41778) derivatives, DFT calculations can elucidate how various substituents influence the electron distribution and energy levels within the molecule. In the case of N,N-Dihexyl-4-iodoaniline, the electron-donating N,N-dihexylamino group and the electron-withdrawing iodo group at the para position create a push-pull electronic system, which significantly affects its molecular properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For para-substituted anilines, the HOMO is typically localized on the aniline core, particularly the nitrogen atom and the phenyl ring, reflecting its electron-rich nature. The LUMO, conversely, can be influenced by the nature of the substituent. In this compound, the electron-donating N,N-dihexylamino group would be expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted aniline. The iodo substituent can have a more complex effect, but generally, halogens can lower the LUMO energy.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Anilines (Calculated via DFT)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Aniline -5.45 -0.25 5.20
m-Iodoaniline -5.62 -1.13 4.49

This table presents representative data for analogous compounds to illustrate expected trends. The values are not specific to this compound.

The lower HOMO-LUMO energy gap in substituted anilines like m-iodoaniline and p-nitroaniline, when compared to aniline, suggests that the presence of substituents can lead to increased reactivity and potential for charge transfer within the molecule. chemrxiv.orgthaiscience.info

Ionization Potential (IP) is the energy required to remove an electron from a molecule, and Electron Affinity (EA) is the energy released when a molecule accepts an electron. These parameters are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem.

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Based on this, the electron-donating N,N-dihexylamino group in this compound would be expected to decrease its ionization potential, making it more susceptible to oxidation. Conversely, the iodo substituent would likely increase its electron affinity. Computational studies on various substituted anilines have confirmed such trends, where electron-donating groups lower the IP and electron-withdrawing groups increase the EA. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Representative Substituted Aniline (m-Iodoaniline)

Parameter Value (eV)
Ionization Potential (IP) 5.62
Electron Affinity (EA) 1.13
Chemical Hardness (η) 2.245

This table presents representative data for an analogous compound to illustrate expected trends. The values are not specific to this compound. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily due to the two hexyl chains attached to the nitrogen atom. These chains can adopt numerous conformations, which can influence the molecule's packing in the solid state and its interactions in solution.

Conformational analysis through computational methods would involve mapping the potential energy surface by rotating the various single bonds in the hexyl chains and the C-N bond. This would help identify the most stable (lowest energy) conformers.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, theoretical studies could be applied to understand its participation in various organic reactions, such as cross-coupling reactions where the C-I bond is reactive.

Studies on the reaction mechanisms of other substituted anilines have demonstrated the utility of this approach. For instance, computational modeling has been used to investigate the nucleophilic attack of anilines on other molecules, revealing the preferred reaction pathways and the influence of substituents on the reaction barriers.

Prediction of Spectroscopic Properties and Charge Transfer Characteristics

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions. The push-pull nature of this molecule, with its electron-donating and electron-withdrawing groups, is expected to result in an intramolecular charge transfer (ICT) band in its absorption spectrum. acs.orgresearchgate.net This ICT character arises from the promotion of an electron from a molecular orbital dominated by the donor group (N,N-dihexylamino) to one with a significant contribution from the acceptor part of the molecule.

Computational studies on similar donor-acceptor substituted aromatic systems have successfully predicted their spectroscopic properties and have been used to understand the nature of the electronic transitions. These studies often correlate well with experimental observations and can aid in the design of new molecules with specific optical properties.

Future Research Directions and Emerging Opportunities

Exploration of Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For N,N-Dihexyl-4-iodoaniline, future research will likely pivot towards greener and more efficient production methods, moving away from conventional techniques that may involve harsh conditions or hazardous reagents.

Emerging sustainable approaches for the N-alkylation of anilines include the use of ionic liquids, which can act as both solvent and catalyst, often leading to higher selectivity and easier product separation. researchgate.netrsc.orgresearchgate.net Microwave-assisted synthesis represents another promising avenue, offering rapid heating and significantly reduced reaction times for N-alkylation reactions. rsc.orgnih.govnih.goveurekaselect.com These methods stand in contrast to traditional alkylations that may require high temperatures, extended reaction times, and the use of volatile organic compounds.

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for N,N-Dialkylation of 4-iodoaniline (B139537)

Methodology Potential Advantages Research Focus
Conventional Heating Well-established procedures Optimization of reaction conditions to improve yield and reduce byproducts.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced purity. rsc.orgnih.govnih.goveurekaselect.com Development of solvent-free or green solvent-based protocols.
Ionic Liquid-Mediated Synthesis Recyclable reaction media, improved selectivity, mild reaction conditions. researchgate.netrsc.orgresearchgate.netacs.org Design of task-specific ionic liquids for enhanced catalytic activity.

| Catalytic "Borrowing Hydrogen" | High atom economy, use of alcohols as alkylating agents, generation of water as the primary byproduct. acs.org | Exploration of earth-abundant metal catalysts. |

The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents with the liberation of water as the sole byproduct, is a particularly attractive green alternative. acs.org Future research in this area would focus on developing robust catalysts that can efficiently facilitate the di-hexylation of 4-iodoaniline.

Integration into Novel Optoelectronic and Bioelectronic Devices

The molecular architecture of this compound, with its electron-rich aniline (B41778) core, suggests its potential as a building block for organic electronic materials. Aniline-based compounds are known to be effective hole-transporting materials in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgmdpi.comnih.govnih.govfrontiersin.orgnih.gov The dihexyl chains in this compound can enhance solubility and improve film-forming properties, which are crucial for the fabrication of high-performance devices.

In the realm of bioelectronics, functionalized aniline polymers are being explored for the development of highly sensitive biosensors. mdpi.comresearchgate.netmdpi.comnih.govnih.gov The ability to functionalize the aniline nitrogen and the aromatic ring of this compound could allow for the attachment of biorecognition elements, leading to the creation of novel sensors for diagnostics and environmental monitoring. The electroactive nature of polyaniline and its derivatives is central to their application in sensing, where they can transduce biological events into measurable electrical signals. sae.orgjept.deresearchgate.netresearchgate.net

Table 2: Potential Applications of this compound Derivatives in Electronic Devices

Device Type Potential Role of this compound Derivative Key Properties to Investigate
Organic Light-Emitting Diodes (OLEDs) Hole-transporting layer (HTL) HOMO/LUMO energy levels, hole mobility, thermal stability.
Perovskite Solar Cells (PSCs) Hole-transporting material (HTM) Energy level alignment with perovskite, charge extraction efficiency, film morphology.
Organic Field-Effect Transistors (OFETs) Active semiconductor layer Charge carrier mobility, on/off ratio, environmental stability.

| Bioelectronic Sensors | Functionalized transducer material | Biocompatibility, surface immobilization chemistry, signal transduction efficiency. |

Advanced Functionalization Strategies for Complex Architectures

The presence of a reactive iodine atom on the aromatic ring of this compound opens up a vast landscape for advanced functionalization. This C-I bond is an ideal handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. uni-regensburg.denih.govsci-hub.stchemrxiv.org These powerful synthetic tools would allow for the construction of a diverse range of complex molecular architectures, including:

Conjugated Polymers: Polymerization of appropriately functionalized this compound monomers could lead to new electroactive and photoactive polymers with tailored properties. nih.govrsc.orgresearchgate.netnih.govresearchgate.net

Dendrimers: The iodo- and amino- functionalities could be utilized in iterative synthetic strategies to build highly branched, three-dimensional dendritic structures with potential applications in catalysis, drug delivery, and light harvesting.

Small Molecule Donors/Acceptors: Through carefully chosen cross-coupling partners, this compound can be elaborated into sophisticated donor-acceptor molecules for organic photovoltaics.

These functionalization strategies would enable the precise tuning of the electronic and photophysical properties of the resulting materials, paving the way for their application in a wide array of advanced technologies.

Synergistic Experimental and Computational Approaches for Material Design

To accelerate the discovery and optimization of new materials based on this compound, a close integration of experimental synthesis and computational modeling will be indispensable. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of designed molecules before they are synthesized in the lab. researchgate.netchemrxiv.org

This synergistic approach can be employed to:

Predict Optoelectronic Properties: Computationally screen a library of virtual derivatives to predict their highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energies, absorption and emission spectra, and charge transport properties. researchgate.netrsc.orgresearchgate.netresearchgate.net This can help to identify promising candidates for specific applications, such as hole transport materials with optimal energy level alignment for perovskite solar cells. frontiersin.org

Elucidate Structure-Property Relationships: Understand how modifications to the molecular structure, such as the introduction of different functional groups, influence the material's properties. This knowledge can guide the rational design of new molecules with enhanced performance.

Model Intermolecular Interactions: Simulate how molecules pack in the solid state, which is crucial for predicting charge transport in organic semiconductors.

By combining the predictive power of computational chemistry with the practical insights of experimental synthesis and characterization, researchers can significantly streamline the material design process, leading to the more rapid development of innovative materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. How is N,N-Dihexyl-4-iodoaniline synthesized, and what optimization strategies are critical for yield improvement?

  • Methodological Answer : The synthesis typically involves alkylation of 4-iodoaniline with hexyl halides under basic conditions. Key optimizations include:

  • Using phase-transfer catalysts to enhance reaction efficiency in biphasic systems.
  • Selecting solvents like dichloromethane (DCM) to balance reactivity and solubility .
  • Employing acid scavengers (e.g., K₂CO₃) to neutralize byproducts and drive the reaction forward.
  • Purification via column chromatography to isolate the product from unreacted starting materials.
    • Data Source : Synthesis protocols for analogous compounds (e.g., N,N-dimethyl-4-nitrobenzylamine) highlight the role of solvent choice and stoichiometric ratios in yield optimization .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of hexyl chains (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~6.5–7.5 ppm). The iodine substituent deshields adjacent protons, shifting signals downfield.
  • Mass Spectrometry (MS) : Identify the molecular ion peak (expected m/z ≈ 419.3 for C₁₈H₃₀IN) and fragmentation patterns.
  • High-Resolution MS (HRMS) : Validate molecular formula accuracy (e.g., <2 ppm error) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers away from light to prevent iodine dissociation.
  • Dispose of waste via halogen-specific protocols, as iodine-containing compounds may require specialized treatment .

Advanced Research Questions

Q. How do steric effects from the N,N-dihexyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The bulky dihexyl groups hinder nucleophilic attack or metal coordination, necessitating tailored catalysts (e.g., Pd with bulky phosphine ligands).
  • Compare reactivity with less sterically hindered analogs (e.g., N,N-dimethyl-4-iodoaniline) using kinetic studies or DFT calculations .
  • Example: Palladium-catalyzed Suzuki-Miyaura couplings may require elevated temperatures or microwave assistance to overcome steric barriers .

Q. How can researchers resolve contradictions in substitution reaction outcomes involving this compound?

  • Methodological Answer :

  • Conduct controlled experiments varying reaction parameters (solvent polarity, temperature, catalyst loading).
  • Use isotopic labeling (e.g., ¹²⁷I vs. non-radioactive iodine) to track substitution pathways.
  • Analyze competing mechanisms (e.g., SNAr vs. radical pathways) via radical scavengers or computational modeling .

Q. What computational methods predict the thermodynamic stability of this compound, and how do they compare with experimental data?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) and ionization potentials.
  • Validate with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
  • Cross-reference with NIST Chemistry WebBook data for analogous iodoanilines .

Q. How should researchers manage and share experimental data for this compound to comply with FAIR principles?

  • Methodological Answer :

  • Use electronic lab notebooks (ELNs) like Chemotion to document synthetic procedures and spectral data .
  • Deposit raw NMR/MS files in repositories such as RADAR4Chem or nmrXiv for public access.
  • Annotate datasets with metadata (e.g., CAS RN, reaction conditions) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.